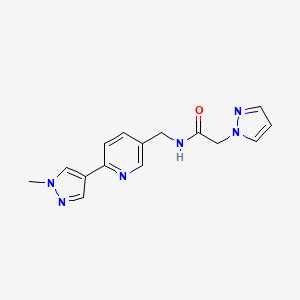
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C16H15N5O, with a molecular weight of 293.32 g/mol. The structure consists of multiple heterocycles, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This suggests a potential role in developing new anti-tubercular agents.
Anticancer Activity
Pyrazole compounds have also been investigated for their anticancer properties. In vitro studies have shown that related pyrazole derivatives demonstrate cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective growth inhibition . For example, certain derivatives achieved IC50 values as low as 0.95 nM against specific cancer cell lines .
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or pathogen survival.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cellular proliferation and survival.
Study 1: Antitubercular Activity
A series of pyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to this compound showed significant inhibitory concentrations, highlighting the potential for further development in tuberculosis treatment .
Study 2: Cytotoxicity Profile
In a comprehensive study assessing the cytotoxicity of various pyrazole derivatives, several compounds were found to exhibit low toxicity against human embryonic kidney cells (HEK293), indicating a favorable safety profile while maintaining anticancer efficacy . This balance is crucial for the development of therapeutic agents.
Table 1: Biological Activity Summary
| Compound Name | Target Pathogen/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N-Pyrazole A | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant activity |
| N-Pyrazole B | MCF7 (Breast Cancer) | 3.79 | Moderate activity |
| N-Pyrazole C | A549 (Lung Cancer) | 0.95 | High potency |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Blocks critical enzymes involved in cancer metabolism |
| Receptor Modulation | Alters receptor signaling pathways affecting cell growth |
特性
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20-10-13(9-19-20)14-4-3-12(7-16-14)8-17-15(22)11-21-6-2-5-18-21/h2-7,9-10H,8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOHBAWZNJUPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














